3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide
Description
Properties
IUPAC Name |
3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-5-9(6-2)11-14-15-12(17-11)13-10(16)7-8(3)4/h7,9H,5-6H2,1-4H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCFFZXVJKWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pentan-3-ylamine with 3-methylbut-2-enoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological processes and pathways. In medicine, it has potential therapeutic applications due to its biological activities. In industry, it is used in the development of new materials and products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
α,β-unsaturated enamide introduces conjugation, which may increase reactivity (e.g., Michael addition susceptibility) compared to saturated amides or sulfonamides .
Synthetic Routes :
- Carbodiimide-mediated coupling (EDC/HOBt) is milder and suitable for acid-sensitive substrates, whereas POCl₃-based methods are advantageous for cyclization but require harsh conditions.
Heterocycle Core Differences :
- Replacing thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated polarizability) and may impact bioavailability or target binding.
Research Findings and Implications
Biological Activity
3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C13H20N4OS
Molecular Weight : 284.39 g/mol
IUPAC Name : this compound
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the pentan-3-yl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
- Amide Coupling : The resultant thiadiazole is then coupled with a suitable amine to form the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The apoptosis mechanism involves activation of caspases 3 and 9, leading to cellular breakdown and death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
- Receptor Interaction : The compound is believed to interact with receptors that regulate apoptotic pathways.
Case Studies
A notable study conducted on the anticancer effects of thiadiazole derivatives highlighted the promising activity of compounds similar to this compound. The study found that derivatives exhibited significant cytotoxicity against MCF7 and A549 cell lines when compared to standard chemotherapeutic agents such as cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
